Pevonedistat Hydrochloride

Description

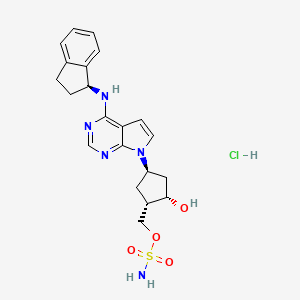

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKDNNXKYODZJI-BVMPOVDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151270 | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160295-21-5 | |

| Record name | Pevonedistat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the MLN4924 (Pevonedistat) NEDD8-Activating Enzyme Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of a plethora of CRL substrate proteins, which in turn induces various anti-cancer cellular responses, including cell cycle arrest, apoptosis, and senescence. This technical guide provides a comprehensive overview of the MLN4924 pathway, including its mechanism of action, downstream cellular consequences, quantitative data on its efficacy, and detailed experimental protocols for its study.

The Neddylation Pathway and its Role in Cancer

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and maintaining protein homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, playing a pivotal role in targeting a wide array of proteins for proteasomal degradation.[4][5] The activity of CRLs is tightly regulated by neddylation, a process where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.[4][5][6] This modification induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.[6]

The neddylation pathway is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (APP-BP1) and UBA3. NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), typically UBE2M or UBE2F. Finally, a NEDD8-E3 ligase facilitates the transfer of NEDD8 to the cullin subunit of a CRL.

In many human cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[7][8] This makes the neddylation pathway an attractive target for cancer therapy.[3][9]

Mechanism of Action of MLN4924

MLN4924 is a selective inhibitor of NAE with a reported IC50 of 4.7 nM. It acts as a substrate-assisted inhibitor.[10] MLN4924 mimics adenosine monophosphate (AMP) and binds to the active site of NAE.[11][12] The enzyme then catalyzes the formation of a covalent adduct between MLN4924 and NEDD8.[10][12][13] This stable MLN4924-NEDD8 adduct remains tightly bound to NAE, blocking its activity and preventing the transfer of NEDD8 to the E2 conjugating enzyme.[10]

The inhibition of NAE by MLN4924 effectively shuts down the entire neddylation cascade. Consequently, cullin proteins are not neddylated, leading to the inactivation of CRL E3 ubiquitin ligases.[8][14]

Downstream Cellular Consequences of NAE Inhibition

The inactivation of CRLs by MLN4924 leads to the accumulation of their specific substrate proteins. Since CRLs regulate a vast number of cellular processes, their inhibition has pleiotropic effects on cancer cells.

Cell Cycle Arrest

A primary consequence of MLN4924 treatment is cell cycle arrest, most commonly at the G2/M phase.[15][16] This is attributed to the accumulation of key cell cycle regulators that are substrates of CRLs. These include:

-

p21 (WAF1/CIP1) and p27 (KIP1) : Cyclin-dependent kinase (CDK) inhibitors that are substrates of CRL1 (SCF). Their accumulation leads to the inhibition of CDK activity and cell cycle arrest.[7][8]

-

Wee1 : A tyrosine kinase that inhibits CDK1, a key regulator of the G2/M transition. Wee1 is a substrate of CRL1. Its stabilization prevents entry into mitosis.[7][8]

-

CDT1 : A DNA replication licensing factor. Its accumulation during S and G2 phases, due to the inhibition of CRL1 and CRL4, can lead to DNA re-replication, DNA damage, and subsequent cell cycle arrest.[17][18]

Apoptosis

MLN4924 induces apoptosis in a wide range of cancer cell lines.[1][8] The accumulation of pro-apoptotic proteins and the induction of DNA damage contribute to this effect. Key mechanisms include:

-

Accumulation of Noxa : A pro-apoptotic BH3-only protein that is a substrate of CRLs. Its stabilization can trigger the intrinsic apoptotic pathway.[8]

-

c-Myc Stabilization : The oncoprotein c-Myc, a substrate of CRL1, can be stabilized by MLN4924. While counterintuitive, in some contexts, the accumulated c-Myc can transcriptionally activate pro-apoptotic genes like Noxa, leading to apoptosis.

-

DNA Damage Response : The DNA re-replication induced by CDT1 accumulation triggers a DNA damage response, leading to the activation of checkpoint kinases like Chk1 and Chk2 and subsequent apoptosis.[1][18]

-

Inhibition of NF-κB : The NF-κB pathway, which promotes cell survival, is regulated by CRLs through the degradation of IκBα. MLN4924-mediated inhibition of CRLs can suppress NF-κB activity, thereby sensitizing cells to apoptosis.[19][20]

Senescence

In some cancer cell types, MLN4924 can induce cellular senescence, a state of irreversible growth arrest.[1][8] This is often dependent on the p53/p21 pathway and is characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).[18]

Autophagy

MLN4924 has also been shown to induce autophagy in cancer cells.[1][15][21] This can be a pro-survival mechanism in some contexts, but can also contribute to cell death. The induction of autophagy is linked to the accumulation of DEPTOR, an inhibitor of the mTOR pathway, and the generation of reactive oxygen species (ROS).[21]

Quantitative Data

In Vitro Efficacy of MLN4924

MLN4924 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | 73 | [7] |

| MG-63 | Osteosarcoma | 71 | [7] |

| Saos-2 | Osteosarcoma | 190 | [7] |

| HOS | Osteosarcoma | 250 | [7] |

| Various Pediatric Cancers | Mixed | Median: 143 (Range: 15-678) | [3] |

| Ewing Sarcoma Panel | Ewing Sarcoma | Median: 31 | [3] |

In Vivo Efficacy of MLN4924

Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of MLN4924.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| ME-180, HeLa | Cervical Carcinoma | 10 mg/kg, i.p., daily for 32 days | Significant tumor growth inhibition | [1] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 60 mg/kg, i.p., daily for 7 days | Tumor growth impairment, some complete disappearance | [13] |

| ACHN | Renal Cell Carcinoma | 10 mg/kg and 60 mg/kg | Significant tumor growth inhibition | [22] |

| HCT-116 | Colon Cancer | Not specified | Blocks NEDD8 pathway, causes DNA damage | |

| Osteosarcoma | Osteosarcoma | 30 mg/kg, twice daily for 2 weeks | ~50% tumor growth inhibition | [7] |

Clinical Trial Data

MLN4924 (Pevonedistat) has been evaluated in numerous clinical trials, particularly for hematologic malignancies.

| Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings | Reference |

| I | Relapsed/Refractory Myeloma or Lymphoma | Schedule A: Days 1, 2, 8, 9 of 21-day cycle | 110 mg/m² | Tolerable safety profile, preliminary evidence of anti-tumor activity in lymphoma. | [21] |

| I | Relapsed/Refractory Myeloma or Lymphoma | Schedule B: Days 1, 4, 8, 11 of 21-day cycle | 196 mg/m² | Tolerable safety profile, preliminary evidence of anti-tumor activity in lymphoma. | [21] |

| I | Metastatic Melanoma | Schedule A: Days 1, 4, 8, 11 of 21-day cycle | Not explicitly stated | Generally well-tolerated, pharmacodynamic evidence of NAE inhibition. | [20] |

Experimental Protocols

Western Blot Analysis of Cullin Neddylation and Substrate Accumulation

Objective: To assess the effect of MLN4924 on the neddylation status of cullins and the protein levels of CRL substrates.

Materials:

-

Cancer cell lines of interest

-

MLN4924 (Pevonedistat)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-Cullin1, anti-Neddylated Cullin1, anti-p21, anti-p27, anti-Wee1, anti-CDT1, anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MLN4924 or DMSO for the desired time points (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of MLN4924 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

MLN4924

-

DMSO

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with MLN4924 or DMSO as described above.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle profile using a flow cytometer.

Apoptosis Assay using Caspase-Glo 3/7 Assay

Objective: To quantify the induction of apoptosis by MLN4924 through measuring caspase-3 and -7 activity.

Materials:

-

Cancer cell lines

-

MLN4924

-

DMSO

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10^5 cells/ml.

-

After overnight incubation, treat the cells with increasing concentrations of MLN4924 or DMSO for the desired time (e.g., 24, 48 hours).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker for 30 seconds.

-

Incubate at room temperature for 30 minutes to 2 hours.

-

Measure the luminescence using a luminometer.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect the induction of cellular senescence by MLN4924.

Materials:

-

Cancer cell lines

-

MLN4924

-

DMSO

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, at pH 6.0)

-

Microscope

Procedure:

-

Seed cells in 6-well plates and treat with MLN4924 or DMSO for an extended period (e.g., 4-5 days).

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the SA-β-gal staining solution to each well.

-

Incubate the plates at 37°C (without CO2) overnight.

-

Observe the cells under a microscope and count the number of blue-stained (senescent) cells.

Conclusion

MLN4924 (Pevonedistat) is a pioneering inhibitor of the NEDD8-activating enzyme, representing a novel therapeutic strategy for cancer treatment. Its mechanism of action, involving the inactivation of Cullin-RING E3 ubiquitin ligases and the subsequent accumulation of their substrates, leads to a multi-pronged attack on cancer cell proliferation and survival. The induction of cell cycle arrest, apoptosis, and senescence underscores the potential of targeting the neddylation pathway. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development, particularly in combination with other anti-cancer agents. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the intricate biology of the MLN4924 pathway and to explore its therapeutic potential in various cancer contexts.

References

- 1. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation of Cullin-RING Ligases (CRLs) in Arabidopsis thaliana Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of NEDD8 Activation of CUL5 Ubiquitin E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 10. Neddylation inhibitor MLN4924 induces G2 cell cycle arrest, DNA damage and sensitizes esophageal squamous cell carcinoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. abcam.co.jp [abcam.co.jp]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. buckinstitute.org [buckinstitute.org]

- 20. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

Pevonedistat Hydrochloride Target Engagement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat (TAK-924/MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[2][4] This disruption of protein homeostasis induces cell cycle arrest, DNA damage, and apoptosis in cancer cells, making pevonedistat a promising therapeutic agent in oncology.[1][3] This technical guide provides a comprehensive overview of pevonedistat's target engagement, including its mechanism of action, key pharmacodynamic markers, and detailed experimental protocols for their assessment.

Mechanism of Action: Inhibition of the Neddylation Pathway

Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site.[5] This binding leads to the formation of a stable, covalent pevonedistat-NEDD8 adduct, which effectively terminates the neddylation cascade.[2][4] The inhibition of NAE prevents the transfer of NEDD8 to the E2 conjugating enzymes (UBE2M/F) and subsequently to the cullin subunits of CRLs.[5] This abrogation of cullin neddylation inactivates CRLs, leading to the accumulation of various CRL substrate proteins that are involved in critical cellular processes such as cell cycle progression, DNA replication, and stress responses.[1][4]

Quantitative Data on Pevonedistat Target Engagement and Activity

The following tables summarize key quantitative data from preclinical and clinical studies of pevonedistat, demonstrating its potency and clinical activity.

Table 1: In Vitro Activity of Pevonedistat

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| Neuroblastoma Cell Lines | Neuroblastoma | 136–400 | [1] |

| K-562 | Chronic Myelogenous Leukemia | 300 (concentration for effect) |[6] |

Table 2: Clinical Trial Data for Pevonedistat

| Study Identifier | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Findings | Reference |

|---|---|---|---|---|---|

| NCT00722488 | Relapsed/Refractory Multiple Myeloma or Lymphoma | Schedule A: Days 1, 2, 8, 9 of a 21-day cycle | 110 mg/m² | Pharmacodynamic evidence of NAE inhibition. 3 lymphoma patients had partial responses. | [4] |

| NCT00722488 | Relapsed/Refractory Multiple Myeloma or Lymphoma | Schedule B: Days 1, 4, 8, 11 of a 21-day cycle | 196 mg/m² | [4] | |

| NCT01011530 | Metastatic Melanoma | Schedule A: Days 1, 8, 15 of a 28-day cycle | 209 mg/m² | All post-dose biopsy samples were positive for pevonedistat-NEDD8 adduct. | [7] |

| NCT00911066 | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | Schedule A: Days 1, 3, 5 of a 21-day cycle | 59 mg/m² | Target-specific activity of pevonedistat demonstrated. | [8] |

| NCT00911066 | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | Schedule B: Days 1, 4, 8, 11 of a 21-day cycle | 83 mg/m² | [8] | |

| NCT01814826 | AML (in combination with Azacitidine) | Days 1, 3, 5 of a 28-day cycle | RP2D: 20 mg/m² | Overall response rate of 50%. | [9] |

| ADVL1615 (NCT03323034) | Pediatric Recurrent/Refractory Solid Tumors | Days 1, 3, 5 of a 21-day cycle (with Irinotecan/Temozolomide) | RP2D: 35 mg/m² | Well tolerated in children. Two patients had a partial response. |[10] |

Experimental Protocols for Target Engagement Assessment

Accurate assessment of pevonedistat's target engagement is critical for both preclinical and clinical development. The following are detailed methodologies for key experiments.

Immunoblotting for CRL Substrate Accumulation

This protocol is used to detect the accumulation of CRL substrates, such as CDT1 and NRF2, in cells or tissues following pevonedistat treatment, which is a direct indicator of NAE inhibition.

Protocol:

-

Sample Preparation:

-

Cell Lysates: Treat cells with the desired concentrations of pevonedistat for the specified duration. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Tissue Homogenates: Snap-freeze tissue samples in liquid nitrogen. Homogenize the tissue in lysis buffer and determine protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDT1, NRF2, or other CRL substrates overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 7. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of Pevonedistat on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the degradation of a significant portion of the cellular proteome.[3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, leading to the inactivation of CRLs.[1][2] This disruption of the ubiquitin-proteasome system results in the accumulation of various CRL substrate proteins, many of which are key regulators of critical cellular processes.[3][5][6] Consequently, pevonedistat exhibits potent anti-tumor activity across a wide range of cancer cell lines by inducing cell cycle arrest, apoptosis, and senescence.[1][3][7] This technical guide provides an in-depth overview of the biological effects of pevonedistat on cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Pevonedistat's primary mechanism of action is the inhibition of the Nedd8-activating enzyme (NAE), a critical upstream enzyme in the neddylation pathway.[2] This inhibition disrupts the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for targeting a wide array of proteins for proteasomal degradation.[3][8] The inactivation of CRLs leads to the accumulation of their substrate proteins, which include several key regulators of the cell cycle and cell survival.[3][5][6]

The accumulation of these proteins triggers a cascade of downstream events, including DNA damage stress responses, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[7][9][10] The specific cellular outcome can be dependent on the cancer cell type and the status of tumor suppressor genes like p53.[8][11]

Caption: Pevonedistat's mechanism of action.

Quantitative Data: In Vitro Efficacy of Pevonedistat

Pevonedistat has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cancer type and the genetic background of the cell line.

| Cancer Type | Cell Line | IC50 (nM) | Assay Duration (hours) | Reference |

| Pancreatic Cancer | Miapaca-2 | ~200 | 72 | [3] |

| Capan-1 | ~150 | 72 | [3] | |

| BxPC-3 | 213 | Not Specified | [12] | |

| Mantle Cell Lymphoma | Granta | 78 | 48 | [1] |

| HBL-2 | ~250-500 | 48 | [1] | |

| Jeko-1 | >1000 | 48 | [1] | |

| Rec-1 | 8445 | 48 | [1] | |

| Neuroblastoma | CHLA255 (p53 WT) | ~200 | Not Specified | [8][11] |

| SKNSH (p53 WT) | ~250 | Not Specified | [8][11] | |

| SKNAS (p53 MUT) | ~150 | Not Specified | [8][11] | |

| LAN1 (p53 MUT) | ~400 | Not Specified | [8][11] | |

| Renal Cell Carcinoma | 786-0 | LD50: 109,600 | 48 | [9] |

| Colon Cancer | HCT-116 | 190 | 72 | [13] |

| Melanoma | Multiple Lines | < 300 (sensitive) | 72 | [14] |

| Multiple Lines | > 1000 (resistant) | 72 | [14] |

Key Biological Effects

Cell Cycle Arrest

A hallmark of pevonedistat's activity is the induction of cell cycle arrest. The specific phase of arrest is often cell-type dependent. In pancreatic cancer cells, pevonedistat treatment leads to a G2 phase arrest.[3][5] In contrast, mantle cell lymphoma cell lines with lower IC50 values exhibit a G1 phase arrest.[1] Studies in neuroblastoma have revealed a dependency on p53 status, with p53 wild-type cells arresting in G0/G1, while p53 mutant cells undergo G2-M arrest and can proceed to rereplication.[8][11] This cell cycle disruption is a direct consequence of the accumulation of key cell cycle regulators such as p21, p27, and WEE1.[3][5][6]

Caption: Pevonedistat's differential effects on the cell cycle.

Induction of Apoptosis

Pevonedistat is a potent inducer of apoptosis in a variety of cancer cell lines.[1][7] The apoptotic response can be both time- and dose-dependent.[1] Mechanistically, pevonedistat-induced apoptosis is often associated with the cleavage of PARP and can be caspase-dependent.[1] The accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, such as Bcl-xL, contribute to this process.[1] In neuroblastoma cells, the extent of apoptosis has been shown to be greater in p53 wild-type cells compared to p53 mutant cells.[11]

DNA Damage Response

By causing the accumulation of proteins involved in DNA replication licensing, such as CDT1, pevonedistat can induce DNA re-replication and subsequent DNA damage.[6][15] This is evidenced by an increase in markers of DNA damage, such as γH2AX.[6][16] The induction of DNA damage contributes to the cytotoxic effects of pevonedistat and provides a rationale for its combination with DNA-damaging agents and radiotherapy.[5][15][17]

Modulation of Signaling Pathways

Beyond its direct impact on cell cycle and apoptosis regulators, pevonedistat also modulates key signaling pathways. Notably, it can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[1][18] This is particularly relevant in malignancies driven by aberrant NF-κB activity, such as activated B-cell like diffuse large B-cell lymphoma.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pevonedistat's biological effects. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTS/CCK8)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-5,000 cells per well in triplicate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of pevonedistat for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with pevonedistat at the desired concentration and for the specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Protein Extraction: Following treatment with pevonedistat, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p21, p27, WEE1, CDT1, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]

- 4. Frontiers | Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs [frontiersin.org]

- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]

- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The NEDD8-activating enzyme inhibitor MLN4924 induces DNA damage in Ph+ leukemia and sensitizes for ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pevonedistat Hydrochloride in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pevonedistat hydrochloride when dissolved in dimethyl sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this potent and selective inhibitor of the NEDD8-activating enzyme (NAE).

Core Concepts: Pevonedistat and the Neddylation Pathway

Pevonedistat (also known as MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process analogous to ubiquitination.[2][3][4][5] This pathway is essential for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[6][7] By forming a covalent adduct with NEDD8, pevonedistat blocks the transfer of NEDD8 to E2 conjugating enzymes, thereby inhibiting CRL activity.[7] This disruption of CRL-mediated protein turnover leads to the accumulation of CRL substrates, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][8]

Solubility of this compound in DMSO

DMSO is the most common solvent for preparing stock solutions of this compound for in vitro research. However, the reported solubility can vary between different suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2][6] Sonication is often recommended to aid dissolution.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO from various commercial suppliers.

| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| TargetMol | 80 | 166.67 | Sonication is recommended.[1] |

| Selleck Chemicals (1) | 89 | 200.66 | Use fresh, anhydrous DMSO.[2] |

| Selleck Chemicals (2) | 96 | 200.0 | Use fresh, anhydrous DMSO.[6] |

| MedChemExpress | 62.5 | 140.92 | Sonication is recommended.[3] |

| Cell Signaling Tech. | 10 | ~22.5 | Reconstitute 1 mg in 451.2 µl DMSO for 5 mM.[9] |

Note: The molar concentration is calculated based on the molecular weight of this compound (479.98 g/mol ) or pevonedistat free base (443.54 g/mol ), depending on the supplier's reporting. Researchers should always refer to the specific product datasheet.

Experimental Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a general method for determining the kinetic solubility of this compound in DMSO, followed by dilution in an aqueous buffer, using nephelometry.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Use a vortex mixer and sonication to ensure complete dissolution.

-

Serial Dilution: In a clear 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with fresh DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-5%) to mimic experimental conditions.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to the buffer-only control.

Stability of this compound in DMSO

The stability of this compound in DMSO stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the generation of unknown impurities.

Storage Recommendations and Stability Data

Proper storage is essential to maintain the integrity of this compound stock solutions.

| Parameter | Recommendation | Rationale |

| Storage Temp. | -20°C or -80°C for long-term storage.[1] | Low temperatures slow down chemical degradation processes. |

| Duration | In solvent at -80°C for up to 1 year; at -20°C for up to 3 months.[1][9] | Based on supplier-provided stability data. It is recommended to use freshly prepared solutions when possible. |

| Aliquoting | Aliquot stock solutions into single-use volumes.[9] | Avoids multiple freeze-thaw cycles, which can lead to compound precipitation and degradation.[10] |

| Solvent Quality | Use anhydrous (dry) DMSO. | Water in DMSO can promote hydrolysis of susceptible compounds.[10][11] |

| Light Exposure | Store protected from light. | While not explicitly stated for DMSO solutions, it is good practice for most complex organic molecules. |

Experimental Protocol for Assessing Stability in DMSO

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. This protocol provides a general framework for such an analysis.

Methodology:

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating pevonedistat from potential degradants.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where pevonedistat has strong absorbance (e.g., ~272 nm).

-

-

Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration. This will serve as the time-zero (T=0) reference sample.

-

Incubation: Aliquot the stock solution and store it under the conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

-

Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each storage condition. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Inject the T=0 sample and the stored samples onto the HPLC system.

-

Data Analysis:

-

Integrate the peak area of the parent pevonedistat peak and any new peaks that appear (degradation products).

-

Calculate the percentage of pevonedistat remaining at each time point relative to the T=0 sample.

-

A compound is often considered stable if >95% of the initial concentration remains.

-

Conclusion

This technical guide provides essential data and protocols for handling this compound in a research setting. Understanding its solubility limits and ensuring the stability of stock solutions are paramount for generating reliable and reproducible data. Researchers should consult the specific product information provided by their supplier and consider performing in-house verification of solubility and stability under their specific experimental conditions. By adhering to the best practices outlined in this document, scientists can confidently utilize this compound in their investigations of the neddylation pathway and its role in disease.

References

- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The NEDD8 modification pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NEDD8 modification pathway in plants [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Pevonedistat Hydrochloride's Impact on Cullin-RING Ligases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (TAK-924/MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). This targeted inhibition disrupts the process of neddylation, a crucial post-translational modification essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inactivating CRLs, pevonedistat leads to the accumulation of a multitude of CRL substrate proteins, many of which are key regulators of critical cellular processes. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent in oncology. This in-depth technical guide elucidates the mechanism of action of pevonedistat on CRLs, provides detailed experimental protocols for its study, presents quantitative data from preclinical and clinical investigations, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Cullin-RING Ligases and Neddylation

Cullin-RING ligases (CRLs) are multisubunit E3 ubiquitin ligases that play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA replication and repair.[1] CRLs are responsible for targeting a significant portion of the proteome for ubiquitination and subsequent degradation by the 26S proteasome. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.[1][2] This process is catalyzed by a cascade of enzymes: the E1 NEDD8-activating enzyme (NAE), an E2 NEDD8-conjugating enzyme, and an E3 NEDD8 ligase.[2] Neddylation of the cullin scaffold induces a conformational change that is essential for the recruitment of the ubiquitin-charged E2 enzyme and the subsequent ubiquitination of the substrate.[1]

Mechanism of Action of Pevonedistat Hydrochloride

This compound is a highly specific and potent inhibitor of the NEDD8-activating enzyme (NAE).[3] It functions by forming a covalent adduct with NEDD8 in the active site of NAE, mimicking a reaction intermediate.[2] This action effectively blocks the initial step of the neddylation cascade, preventing the transfer of NEDD8 to the E2 conjugating enzyme and, consequently, the neddylation of cullin proteins.[3][4] The inhibition of cullin neddylation leads to the inactivation of CRLs. As a result, the substrate proteins that are normally targeted for degradation by these CRLs accumulate within the cell.[4][5]

The accumulation of these substrates, which include critical cell cycle regulators and tumor suppressors, disrupts normal cellular function and can lead to various anti-cancer effects. For instance, the accumulation of CDT1, a DNA replication licensing factor, can lead to DNA re-replication and the induction of DNA damage, ultimately triggering apoptosis.[2][4] Similarly, the stabilization of cell cycle inhibitors like p21 and p27, and the G2-M checkpoint kinase WEE1, contributes to cell cycle arrest and apoptosis.[5][6] Furthermore, pevonedistat has been shown to abrogate the activity of the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[7]

Quantitative Data

In Vitro Efficacy of Pevonedistat

Pevonedistat has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific genetic context.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Neuroblastoma Panel | Neuroblastoma | 136 - 400 | [8] |

| Melanoma Panel | Melanoma | < 300 (sensitive) | [9] |

| Melanoma Panel | Melanoma | > 1000 (resistant) | [9] |

| Malignant Pleural Mesothelioma | Mesothelioma | < 500 (sensitive) | [9] |

Pharmacokinetics of Pevonedistat in Humans

Pharmacokinetic studies in patients with advanced solid tumors and hematological malignancies have characterized the clinical profile of pevonedistat.

| Parameter | Value | Reference |

| Mean Terminal Half-life (t½) | ~8.4 - 8.5 hours | [10][11] |

| Clearance (CL) | ~29.0 - 32.2 L/h | [1][10] |

| Volume of Distribution (Vss) | ~296 L | [10] |

Clinical Trial Data

Pevonedistat has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. The PANTHER (Pevonedistat-3001) trial was a notable Phase 3 study.

| Trial Identifier | Phase | Condition | Intervention | Primary Endpoint | Outcome | Reference |

| PANTHER (NCT03268954) | 3 | Higher-Risk MDS/CMML, Low-Blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | Event-Free Survival (EFS) | Did not meet statistical significance for the primary endpoint. Median EFS was 17.7 months with the combination vs. 15.7 months with azacitidine alone. | [3][12][13][14] |

| NCT03228186 | 2 | Advanced Non-Small-Cell Lung Cancer (NSCLC) | Pevonedistat + Docetaxel | Overall Response Rate (ORR) | ORR was 22%. Median Progression-Free Survival (PFS) was 4.1 months, and median Overall Survival (OS) was 13.1 months. | [15] |

| Phase 1b (AML) | 1b | Acute Myeloid Leukemia (AML) | Pevonedistat + Azacitidine | Safety, Tolerability, MTD | Overall response rate (ORR) in 52 response-evaluable patients was 60%. | [16] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the effect of pevonedistat on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of pevonedistat in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the various concentrations of pevonedistat or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[17][18]

-

If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570-600 nm for MTT) using a microplate reader.[7][17]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoblotting for CRL Substrates

This protocol outlines the detection of CRL substrate accumulation following pevonedistat treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CRL substrates (e.g., anti-p21, anti-CDT1, anti-WEE1) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with pevonedistat at various concentrations or for different time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the fold-change in protein expression.[19]

In Vitro Neddylation Assay

This protocol provides a method to assess the direct inhibitory effect of pevonedistat on the neddylation reaction.

Materials:

-

Recombinant NAE (E1 enzyme)

-

Recombinant UBE2M (E2 enzyme)

-

Recombinant NEDD8

-

Recombinant Cullin protein (or a substrate for neddylation)

-

ATP

-

Neddylation reaction buffer

-

This compound

-

Non-reducing SDS-PAGE sample buffer

-

Anti-NEDD8 antibody for immunoblotting

Procedure:

-

Set up the neddylation reaction by combining the reaction buffer, ATP, NEDD8, UBE2M, and the Cullin substrate in a microcentrifuge tube.

-

Add varying concentrations of pevonedistat or a vehicle control to the reaction mixtures.

-

Initiate the reaction by adding the NAE (E1) enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Perform an immunoblot analysis using an anti-NEDD8 antibody to detect the formation of neddylated Cullin. A decrease in the neddylated Cullin band in the presence of pevonedistat indicates inhibition of the NAE.

Signaling Pathways and Logical Relationships

Conclusion

This compound represents a novel therapeutic strategy that targets a fundamental cellular process – protein homeostasis – through the specific inhibition of the NEDD8-activating enzyme. Its mechanism of action, leading to the inactivation of Cullin-RING ligases and the subsequent accumulation of their substrates, has profound effects on cancer cell proliferation, survival, and cell cycle progression. The preclinical and clinical data, while not uniformly positive in all settings, underscore the therapeutic potential of this approach. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic utility of NAE inhibition in oncology. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to overcome resistance and enhance the clinical benefit of pevonedistat.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]

- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Takeda Provides Update on Phase 3 PANTHER (Pevonedistat-3001) Trial [takedaoncology.com]

- 6. Drug: Pevonedistat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. 2.5. Cell Proliferation/Viability Assays and Washout Experiments [bio-protocol.org]

- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [<sup>14</sup>C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. takeda.com [takeda.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Pevonedistat Hydrochloride: An In-Depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat hydrochloride (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] Neddylation is a post-translational modification process analogous to ubiquitination that plays a crucial role in regulating the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4][5] By inhibiting NAE, pevonedistat disrupts CRL-mediated protein degradation, leading to the accumulation of various CRL substrates. This disruption of protein homeostasis affects multiple cellular processes, including cell cycle progression, DNA replication, and stress responses, ultimately inducing apoptosis in cancer cells.[1][3][5][6] This technical guide provides a comprehensive overview of the in vitro potency of this compound, detailing its IC50 values across various cancer cell lines, the experimental protocols used for these determinations, and a visual representation of its mechanism of action.

In Vitro Potency and IC50 Values

Pevonedistat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. Its efficacy is highlighted by low nanomolar to micromolar IC50 values. The following table summarizes the in vitro potency of pevonedistat in various cancer cell lines as determined by cell viability assays.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Enzymatic Assay | - | 4.7 nM | [2][4] |

| HCT116 | Colorectal Cancer | 33.89 nM | [2] |

| HuTu80 | Duodenal Cancer | 42.6 nM | [2] |

| HT29 | Colorectal Cancer | 484 nM | [2] |

| Caco-2 | Colorectal Cancer | 4.4 µM | [2] |

| CAPAN-1 | Pancreatic Cancer | 101 nM | [2] |

| DU-145 | Prostate Cancer | 201 nM | [2] |

| A549 | Lung Cancer | 0.63 µM | [2] |

| HepG2 | Liver Cancer | 0.3 µM | [2] |

| Huh7 | Liver Cancer | 0.3 µM | [2] |

| HGC-27 | Gastric Cancer | 1.25 µM | [2] |

| GES1 | Gastric Epithelium | 13.45 µM | [2] |

| EKVX | Non-Small Cell Lung Cancer | 0.3 µM | [2] |

| BEAS-2B | Bronchial Epithelium | 1.22 µM | [2] |

| Neuroblastoma Cell Lines | Neuroblastoma | 136-400 nM | [2][5] |

| HEL | Myeloproliferative Neoplasm | Potent (concentration-dependent inhibition) | [7] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 174.0 nM | [8] |

| HN13 | Head and Neck Squamous Cell Carcinoma | 65.57 nM | [8] |

| Melanoma Cell Lines (sensitive) | Melanoma | < 0.3 µM | [9] |

| Melanoma Cell Lines (resistant) | Melanoma | > 1 µM | [9] |

Mechanism of Action: Inhibition of the Neddylation Pathway

Pevonedistat functions as a substrate-assisted inhibitor of NAE.[10] It acts as an adenosine monophosphate (AMP) mimetic and forms a covalent adduct with NEDD8 in the catalytic pocket of the NAE, preventing the transfer of NEDD8 to the E2 conjugating enzyme.[1][3][6] This action effectively terminates the neddylation cascade. The inhibition of NAE leads to the inactivation of CRLs, which are dependent on neddylation for their function.[3][6] Consequently, substrate proteins that are normally targeted for proteasomal degradation by CRLs accumulate in the cell. This accumulation disrupts critical cellular processes and induces apoptosis.

References

- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pevonedistat (MLN4924) | NAE inhibitor | TargetMol [targetmol.com]

- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. Pevonedistat - Wikipedia [en.wikipedia.org]

- 7. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Pevonedistat Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat (TAK-924; formerly MLN4924) is an investigational, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the ubiquitin-proteasome system, responsible for the catalysis of protein neddylation, a process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, pevonedistat prevents the degradation of a specific subset of proteins, leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells. This unique mechanism of action has positioned pevonedistat as a promising therapeutic agent in various hematologic malignancies and solid tumors. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of pevonedistat hydrochloride, summarizing key data from clinical trials and preclinical studies.

Pharmacokinetics

The pharmacokinetic profile of pevonedistat has been characterized in multiple Phase 1 clinical trials involving patients with advanced solid tumors and hematologic malignancies. The drug is administered intravenously, and its disposition in the body has been extensively studied.

General Profile

Following intravenous infusion, pevonedistat plasma concentrations decline in a bi-exponential manner.[1][2] The pharmacokinetic profile is linear, with the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) increasing proportionally with the dose.[1] There is little to no drug accumulation observed with multiple dosing regimens.[1]

A population pharmacokinetic analysis, which pooled data from 335 patients across six clinical studies, best described pevonedistat's pharmacokinetics using a linear two-compartment model.[3] This analysis revealed that body surface area (BSA) is a significant covariate affecting clearance and volume of distribution, supporting BSA-based dosing to minimize inter-individual variability in drug exposure.[3] Co-administration of carboplatin and paclitaxel was found to decrease pevonedistat clearance by approximately 44%, while co-administration with azacitidine, gemcitabine, or docetaxel did not significantly alter its clearance.[3] Factors such as age, sex, race, tumor type (hematologic versus solid), and mild to moderate renal or hepatic impairment did not have a clinically significant impact on pevonedistat pharmacokinetics.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Agent Pevonedistat Pharmacokinetic Parameters

| Study Identifier | Patient Population | Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (L/h/m²) | Vss (L/m²) |

| NCT03057366[3] | Advanced Solid Tumors | 25 (single dose) | - | - | 8.4 | - | - |

| NCT00911066[4] | AML/MDS | 25-147 | Dose-proportional increase | Dose-proportional increase | ~12 | - | - |

| Population PK Analysis[3] | Solid Tumors & Hematologic Malignancies | 25-278 | - | - | 5-8 | 16.9 | 118 |

Data presented as mean or range where available. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Clearance; Vss: Volume of distribution at steady state.

Table 2: Pevonedistat Pharmacokinetic Parameters in Combination Therapy

| Study Identifier | Patient Population | Pevonedistat Dose (mg/m²) | Combination Agent(s) | Key Findings |

| NCT01814826[4][5] | Treatment-naïve AML (≥60 years) | 20 or 30 | Azacitidine | Pevonedistat PK was not altered by the addition of azacitidine.[5] |

| Population PK Analysis[3] | Solid Tumors | - | Carboplatin + Paclitaxel | Pevonedistat clearance decreased by ~44%. |

| Population PK Analysis[3] | Solid Tumors | - | Docetaxel or Gemcitabine | No significant alteration in pevonedistat clearance. |

Pharmacodynamics

The pharmacodynamic effects of pevonedistat are a direct consequence of its mechanism of action: the inhibition of NAE. This leads to a disruption of the neddylation pathway and the accumulation of CRL substrate proteins.

Mechanism of Action

Pevonedistat is an AMP mimetic that forms a stable covalent adduct with NEDD8 in the catalytic pocket of the NAE subunit UBA3. This pevonedistat-NEDD8 adduct cannot be utilized in subsequent steps of the neddylation cascade, effectively shutting down the process. The inhibition of NAE prevents the activation of CRLs, which are responsible for the ubiquitination and subsequent proteasomal degradation of a multitude of proteins involved in critical cellular processes.

The accumulation of CRL substrates, such as CDT1 (a DNA replication licensing factor) and NRF2 (a transcription factor involved in the oxidative stress response), leads to S-phase DNA re-replication, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Biomarkers of Pevonedistat Activity

Pharmacodynamic studies in clinical trials have confirmed the on-target activity of pevonedistat through the measurement of several biomarkers:

-

Pevonedistat-NEDD8 Adduct: The formation of this adduct is a direct indicator of NAE engagement by the drug.

-

Accumulation of CRL Substrates: Increased levels of CDT1 and NRF2 have been observed in tumor biopsies and skin samples from patients treated with pevonedistat, demonstrating downstream pathway inhibition.

-

NRF2-regulated Gene Expression: An increase in the mRNA transcripts of NRF2 target genes has been documented in whole blood samples.

Experimental Protocols

Quantification of Pevonedistat in Human Plasma (LC-MS/MS)

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of pevonedistat in human plasma.

Methodology:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger proteins. This can be achieved by adding a solvent like acetonitrile. Further cleanup to remove lipids may be performed using techniques like solid-phase extraction or a Captiva EMR-Lipid cleanup plate. An internal standard (e.g., a stable isotope-labeled version of pevonedistat) is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The processed samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of pevonedistat from other plasma components is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify pevonedistat and its internal standard based on their unique precursor-to-product ion transitions.

-

Quantification: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of pevonedistat. The concentration of pevonedistat in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The dynamic range of the assay is typically validated to cover the expected plasma concentrations in clinical studies.

Pharmacodynamic Assessment in Tumor Biopsies (Immunohistochemistry)

Principle: Immunohistochemistry (IHC) is employed to detect the accumulation of CRL substrate proteins, such as CDT1 and NRF2, in formalin-fixed, paraffin-embedded tumor tissue sections.

Methodology:

-

Tissue Preparation: Tumor biopsies are fixed in formalin and embedded in paraffin. Thin sections (typically 4-5 µm) are cut and mounted on glass slides.

-

Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the target protein epitopes, often using heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the target protein (e.g., anti-CDT1 or anti-NRF2) at an optimized concentration and for a specific duration.

-

Secondary Antibody and Detection: After washing, the slides are incubated with a labeled secondary antibody that binds to the primary antibody. The detection system often involves an enzyme (e.g., horseradish peroxidase) conjugated to the secondary antibody, which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The tissue sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei. The slides are then dehydrated, cleared, and coverslipped.

-

Analysis: The stained slides are examined under a microscope. The intensity and localization of the staining for the target protein are assessed and can be semi-quantitatively scored to compare pre- and post-treatment samples.

Visualizations

Signaling Pathway of Pevonedistat

Caption: Pevonedistat inhibits NAE, leading to CRL substrate accumulation and apoptosis.

Experimental Workflow for a Pevonedistat Clinical Trial

Caption: A typical workflow for a Phase 1 clinical trial of pevonedistat.

Conclusion

This compound has a well-characterized pharmacokinetic profile that is linear and predictable, with BSA being the primary covariate influencing its disposition. Its pharmacodynamic effects are consistent with its mechanism of action as a potent and specific NAE inhibitor. The on-target activity of pevonedistat has been confirmed in clinical trials through the measurement of reliable biomarkers. The data summarized in this technical guide provide a comprehensive overview for researchers and drug development professionals working with this novel anti-cancer agent. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of pevonedistat in various malignancies.

References

- 1. Population pharmacokinetics of pevonedistat alone or in combination with standard of care in patients with solid tumours or haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]

Pevonedistat Hydrochloride and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat hydrochloride (TAK-924/MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of a plethora of CRL substrate proteins. Many of these substrates are key regulators of the cell cycle, DNA replication, and the DNA damage response (DDR). This technical guide provides an in-depth overview of the effects of pevonedistat on the DNA damage response, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

Pevonedistat's primary mechanism of action is the inhibition of NAE, which disrupts the neddylation cascade.[1][2] This leads to the inactivation of CRLs, which are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the proteome. The resulting accumulation of CRL substrates, such as CDT1, p21, and WEE1, triggers a cascade of cellular events, including cell cycle arrest, senescence, and apoptosis, and profoundly impacts the DNA damage response.[3][4]

Quantitative Effects of Pevonedistat on Cancer Cells

The following tables summarize the quantitative effects of pevonedistat on various cancer cell lines as reported in the literature.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Neuroblastoma (p53-WT) | Neuroblastoma | 136-400 | [5] |

| Neuroblastoma (p53-MUT) | Neuroblastoma | 136-400 | [5] |

| HEL | Myeloproliferative Neoplasm | ~80 | [6] |

| Melanoma (sensitive) | Melanoma | < 300 | [7] |

| Melanoma (resistant) | Melanoma | > 1000 | [7] |

| Oral Cancer (CAL 27) | Oral Cancer | 1800 | [8] |

| Oral Cancer (OC-2) | Oral Cancer | 1400 | [8] |

| Oral Cancer (Ca9-22) | Oral Cancer | 1900 | [8] |

Table 2: Effect of Pevonedistat on Cell Cycle Distribution

| Cell Line | p53 Status | Treatment Conditions | % G0/G1 | % S | % G2/M | Reference |

| LAN5 (Neuroblastoma) | Wild-Type | IC50 | 76% (increase from 42%) | - | - | [3] |

| SKNBE (Neuroblastoma) | Mutant | IC50 | <25% (decrease from >70%) | - | 46.1% (increase from 8.2%) | [3] |

| SKNAS (Neuroblastoma) | Mutant | IC50 | <25% (decrease from >70%) | - | 48.6% (increase from 7.8%) | [3] |

| HEL | JAK2 V617F mutant | 80 nM | Increase in G2/M | - | - | [6] |